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molecular formula C9H14N2O B8713156 3-Methyl-2-(pyrazin-2-yl)butan-2-ol

3-Methyl-2-(pyrazin-2-yl)butan-2-ol

Cat. No. B8713156
M. Wt: 166.22 g/mol
InChI Key: GACRKHKOILBNDG-UHFFFAOYSA-N
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Patent
US09193722B2

Procedure details

2-iodopyrazine (10 g, 48.55 mmol) in dry diethyl ether (100 ml) was cooled to −78° C. n-BuLi (2.5M in hexanes) (20.39 ml of 2.5 M, 50.98 mmol) was added dropwise over 10 minutes. A brown heterogeneous mixture was produced and it was stirred at −78° C. for 10 minutes, then warmed to −50° C. and stirred for an additional 60 minutes. The mixture was then re-cooled to −78° C. and 3-methylbutan-2-one (5.227 g, 6.493 ml, 60.69 mmol) was added. The mixture was stirred for 10 minutes. Further diethyl ether (10 ml) was added. The mixture was then allowed to warm to ambient. A saturated ammonium chloride aqueous solution (40 ml) and ethyl acetate (100 ml) were added and the mixture stirred for 5 minutes. The organic layer was separated and the aqueous extracted with ethyl acetate. The combined extracts were dried over magnesium sulfate, filtered and concentrated. The crude was purified on silica-gel, eluting with 40% ethyl acetate/petrol to afford the title compound as a pale yellow oil (4.74 g, 60%). 1H NMR (CDCl3) 0.75 (3H, d), 0.99-1.01 (3H, d), 1.58 (3H, s), 2.05-2.09 (1H, m), 4.10-4.40 (1H, m), 8.51-8.52 (2H, m), 8.73 (1H, s).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20.39 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.493 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
60%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[N:6][CH:5]=[CH:4][N:3]=1.[Li]CCCC.[CH3:13][CH:14]([CH3:18])[C:15](=[O:17])[CH3:16].[Cl-].[NH4+]>C(OCC)C.C(OCC)(=O)C>[CH3:13][CH:14]([CH3:18])[C:15]([C:2]1[CH:7]=[N:6][CH:5]=[CH:4][N:3]=1)([OH:17])[CH3:16] |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
IC1=NC=CN=C1
Name
Quantity
20.39 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
6.493 mL
Type
reactant
Smiles
CC(C(C)=O)C
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
it was stirred at −78° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
A brown heterogeneous mixture was produced
TEMPERATURE
Type
TEMPERATURE
Details
warmed to −50° C.
STIRRING
Type
STIRRING
Details
stirred for an additional 60 minutes
Duration
60 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then re-cooled to −78° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient
STIRRING
Type
STIRRING
Details
the mixture stirred for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude was purified on silica-gel
WASH
Type
WASH
Details
eluting with 40% ethyl acetate/petrol

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC(C(C)(O)C1=NC=CN=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.74 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 58.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09193722B2

Procedure details

2-iodopyrazine (10 g, 48.55 mmol) in dry diethyl ether (100 ml) was cooled to −78° C. n-BuLi (2.5M in hexanes) (20.39 ml of 2.5 M, 50.98 mmol) was added dropwise over 10 minutes. A brown heterogeneous mixture was produced and it was stirred at −78° C. for 10 minutes, then warmed to −50° C. and stirred for an additional 60 minutes. The mixture was then re-cooled to −78° C. and 3-methylbutan-2-one (5.227 g, 6.493 ml, 60.69 mmol) was added. The mixture was stirred for 10 minutes. Further diethyl ether (10 ml) was added. The mixture was then allowed to warm to ambient. A saturated ammonium chloride aqueous solution (40 ml) and ethyl acetate (100 ml) were added and the mixture stirred for 5 minutes. The organic layer was separated and the aqueous extracted with ethyl acetate. The combined extracts were dried over magnesium sulfate, filtered and concentrated. The crude was purified on silica-gel, eluting with 40% ethyl acetate/petrol to afford the title compound as a pale yellow oil (4.74 g, 60%). 1H NMR (CDCl3) 0.75 (3H, d), 0.99-1.01 (3H, d), 1.58 (3H, s), 2.05-2.09 (1H, m), 4.10-4.40 (1H, m), 8.51-8.52 (2H, m), 8.73 (1H, s).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20.39 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.493 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
60%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[N:6][CH:5]=[CH:4][N:3]=1.[Li]CCCC.[CH3:13][CH:14]([CH3:18])[C:15](=[O:17])[CH3:16].[Cl-].[NH4+]>C(OCC)C.C(OCC)(=O)C>[CH3:13][CH:14]([CH3:18])[C:15]([C:2]1[CH:7]=[N:6][CH:5]=[CH:4][N:3]=1)([OH:17])[CH3:16] |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
IC1=NC=CN=C1
Name
Quantity
20.39 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
6.493 mL
Type
reactant
Smiles
CC(C(C)=O)C
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
it was stirred at −78° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
A brown heterogeneous mixture was produced
TEMPERATURE
Type
TEMPERATURE
Details
warmed to −50° C.
STIRRING
Type
STIRRING
Details
stirred for an additional 60 minutes
Duration
60 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then re-cooled to −78° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient
STIRRING
Type
STIRRING
Details
the mixture stirred for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude was purified on silica-gel
WASH
Type
WASH
Details
eluting with 40% ethyl acetate/petrol

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC(C(C)(O)C1=NC=CN=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.74 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 58.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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